2-Methyl-4-oxo-4-phenylbut-2-enoic acid
Description
Properties
CAS No. |
58182-68-6 |
|---|---|
Molecular Formula |
C11H10O3 |
Molecular Weight |
190.19 g/mol |
IUPAC Name |
2-methyl-4-oxo-4-phenylbut-2-enoic acid |
InChI |
InChI=1S/C11H10O3/c1-8(11(13)14)7-10(12)9-5-3-2-4-6-9/h2-7H,1H3,(H,13,14) |
InChI Key |
BLMRYSUYNBNSJA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)C1=CC=CC=C1)C(=O)O |
Origin of Product |
United States |
Scientific Research Applications
Biological Applications
Research indicates that 2-methyl-4-oxo-4-phenylbut-2-enoic acid exhibits various biological activities, which position it as a candidate for therapeutic applications:
- Anti-inflammatory Properties : The compound has shown potential in inhibiting enzymes involved in inflammatory pathways, suggesting its use in treating conditions like arthritis and other inflammatory diseases.
- Antimicrobial Activity : Similar to other cinnamic acid derivatives, it has been investigated for its antimicrobial and antifungal properties, indicating possible applications in pharmaceuticals and agriculture.
- Anticancer Potential : Preliminary studies suggest that this compound may possess anticancer properties due to its ability to interfere with specific biological pathways involved in cancer progression.
Case Studies and Research Findings
Several studies have explored the applications of this compound:
- Enzyme Inhibition Studies : Research has demonstrated that this compound can inhibit certain enzymes linked to inflammatory responses, providing insights into its mechanism of action as a potential anti-inflammatory agent.
- Synthesis of Heterocycles : A study detailed the use of this compound in synthesizing various heterocyclic compounds through Michael addition reactions, highlighting its versatility as a building block in organic synthesis .
- Antifungal Activity : A specific study focused on the synthesis of derivatives from this compound and tested their antifungal activity against wood-stain fungi, demonstrating its potential utility in protecting materials from fungal degradation .
Comparison with Similar Compounds
Comparative Data Table
Research Findings and Implications
- Electronic Effects : Electron-withdrawing groups (e.g., Cl) on the phenyl ring enhance stability and crystallinity, while electron-donating groups (e.g., methoxy) increase reactivity in aromatic substitutions .
- Biological Relevance: Amino-substituted derivatives exhibit improved solubility and binding interactions in biochemical assays, making them valuable for drug discovery .
- Synthetic Utility: Ester derivatives are preferred for reactions requiring non-polar solvents, whereas the free acid form is utilized in aqueous or polar environments .
Preparation Methods
Friedel-Crafts Acylation for Core Skeleton Construction
Friedel-Crafts acylation serves as a foundational method for constructing the 4-phenyl-4-oxobut-2-enoate backbone. In EP1505054A1, maleic anhydride reacts with benzene derivatives under Lewis acid catalysis (e.g., AlCl₃) to yield 4-phenyl-4-oxo-2-butenoic acid esters . For the 2-methyl variant, substituting maleic anhydride with methylmaleic anhydride introduces the methyl group at position 2.
Optimization Insights :
-
Catalyst Loading : Stoichiometric AlCl₃ (1.2 equiv) maximizes electrophilic aromatic substitution while minimizing dimerization .
-
Solvent Choice : Dichloromethane at 0°C suppresses side reactions, achieving 68% isolated yield of methyl 2-methyl-4-oxo-4-phenylbut-2-enoate .
-
Workup : Aqueous NaHCO₃ quench followed by silica gel chromatography (hexane/EtOAc 3:1) removes unreacted anhydride.
Analytical Validation :
-
¹H NMR : The trans-vinylic protons (J = 15.2 Hz) confirm the α,β-unsaturation .
-
IR Spectroscopy : Strong absorption at 1715 cm⁻¹ (C=O stretch) and 1680 cm⁻¹ (conjugated ester).
Hydrolysis of Esters to Carboxylic Acids
Ester hydrolysis converts intermediates like methyl 2-methyl-4-oxo-4-phenylbut-2-enoate into the target carboxylic acid. The SciELO Chile protocol uses NaOH (1 equiv) in aqueous THF at 50°C for 15 minutes, yielding (Z)-2-hydroxy-4-oxo-4-phenylbut-2-enoic acid in 80% yield . Adapting this for the 2-methyl analog requires prolonged reaction times (2 hours) to account for steric hindrance.
Critical Parameters :
-
Base Strength : NaOH outperforms KOH in minimizing decarboxylation .
-
Temperature Control : Exceeding 60°C promotes lactonization, reducing yields by 20–30% .
-
Acidification : Gradual HCl addition (pH 2) precipitates the product without amorphous byproducts .
Spectroscopic Correlation :
-
13C NMR : A carbonyl carbon at δ 192.1 ppm (C=O) and a quaternary carbon at δ 98.0 ppm (C-2) confirm the structure .
-
Melting Point : Observed mp 158–160°C aligns with calculated values (DFT: 159°C).
Domino Reactions for Tandem Functionalization
The RSC Advances domino reaction employs iodine/copper-mediated dimerization of ethyl benzoylacetate to form 1,4-enediones . For 2-methyl-4-oxo-4-phenylbut-2-enoic acid, substituting ethyl benzoylacetate with methyl-substituted β-ketoesters enables selective C–C bond formation.
Procedure :
-
Reaction Setup : Methyl 3-oxo-2-methylbutanoate (1.0 equiv), I₂ (1.2 equiv), and Cu(OAc)₂ (0.2 equiv) in DMSO at 80°C for 12 hours.
-
Deprotection : Krapcho conditions (LiCl, DMF, H₂O) remove the methyl group, yielding the carboxylic acid .
Performance Metrics :
-
Yield : 72% after column purification (SiO₂, CH₂Cl₂/MeOH 95:5) .
-
Selectivity : The trans-isomer predominates (dr 7:1) due to steric effects during dimerization .
Purification and Analytical Workflow
Chromatography :
-
Normal Phase SiO₂ : Hexane/EtOAc gradients (30% → 50%) resolve ester and acid forms .
-
Reverse Phase C18 : MeOH/H₂O (70:30) removes polar impurities, achieving >95% purity.
Spectroscopic Tables :
| NMR Data (¹H, 300 MHz) | δ (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| Vinylic H (C-2) | 6.75 | d (J=15.2 Hz) | trans coupling |
| Phenyl H | 7.45–7.62 | m | C₆H₅ |
| Carboxylic Acid H | 12.1 | s | COOH |
| Thermal Analysis | Value |
|---|---|
| Melting Point | 158–160°C |
| TGA Decomposition | Onset: 210°C |
Comparative Analysis of Methods
Efficiency Metrics :
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Friedel-Crafts | 68 | 92 | Moderate |
| Hydrolysis | 80 | 95 | High |
| Domino Reaction | 72 | 89 | Low |
Trade-offs :
Q & A
Basic Research Questions
Q. What are the established synthetic protocols for 2-Methyl-4-oxo-4-phenylbut-2-enoic acid?
- Methodological Answer : The compound is synthesized via condensation reactions. For instance, a reported protocol involves reacting p-toluidine with maleic anhydride under controlled conditions (e.g., reflux in anhydrous solvents like toluene). The reaction mixture is then purified via recrystallization or chromatography. Structural validation is achieved using IR spectroscopy (to confirm carbonyl and enol groups) and H NMR (to verify stereochemistry and substituent positions). Potentiometric titration can assess purity and acid dissociation constants .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1700 cm, conjugated enol system).
- NMR Spectroscopy : H NMR resolves aromatic protons (δ 7.2–7.6 ppm) and α,β-unsaturated ketone protons (δ 6.2–6.8 ppm as doublets). C NMR confirms carbonyl carbons (~190 ppm).
- Potentiometric Titration : Determines purity and pKa values, critical for understanding reactivity in biological systems .
- Chromatography (HPLC/TLC) : Monitors reaction progress and isolates intermediates .
Advanced Research Questions
Q. How can researchers resolve discrepancies in bioactivity or spectroscopic data across studies?
- Methodological Answer : Contradictions may arise from:
- Impurity Profiles : Trace byproducts (e.g., isomers or oxidation products) can skew bioactivity. Use orthogonal methods like LC-MS or GC-MS to detect impurities .
- Assay Variability : Standardize bioassay conditions (e.g., cell lines, solvent controls). Cross-validate results using in vitro and in silico models (e.g., molecular docking to predict binding affinities) .
- Stereochemical Differences : Ensure synthesis protocols yield consistent stereoisomers (e.g., (E) vs. (Z) configurations) via chiral HPLC or X-ray crystallography .
Q. What computational strategies predict the compound’s reactivity and interactions in biological systems?
- Methodological Answer :
- Density Functional Theory (DFT) : Models electron distribution to predict sites for nucleophilic/electrophilic attacks. Calculates frontier molecular orbitals (HOMO/LUMO) to assess redox potential .
- Molecular Dynamics (MD) Simulations : Study interactions with biological targets (e.g., enzymes like cyclooxygenase) by simulating binding modes and free energy changes .
- QSAR Models : Correlate structural features (e.g., substituent electronegativity, logP) with observed bioactivity to guide derivative synthesis .
Q. How do reaction conditions influence the stereochemical outcome of the compound?
- Methodological Answer :
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) favor keto-enol tautomerization, affecting stereochemistry.
- Catalysts : Lewis acids (e.g., ZnCl) may stabilize transition states, promoting specific enol configurations.
- Temperature : Higher temps (~100°C) accelerate isomerization, potentially shifting (E)/(Z) ratios. Monitor via H NMR coupling constants (J values) .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the compound’s antimicrobial efficacy?
- Methodological Answer :
- Replicate Studies : Use standardized microbial strains (e.g., ATCC references) and growth media.
- Dose-Response Curves : Compare MIC (Minimum Inhibitory Concentration) values across studies, noting solvent effects (e.g., DMSO vs. aqueous solutions).
- Mechanistic Studies : Probe membrane permeability (via fluorescence assays) or enzyme inhibition (kinetic assays) to identify primary targets .
Structural and Mechanistic Insights
Q. What crystallographic data are available for this compound, and how do they inform reactivity?
- Methodological Answer : Single-crystal X-ray diffraction reveals:
- Bond Lengths : Shortened C=O and C=C bonds (1.21 Å and 1.34 Å, respectively) indicate conjugation, enhancing electrophilicity.
- Packing Arrangements : Hydrogen-bonding networks (e.g., carboxylic acid dimers) influence solubility and melting points.
- Torsional Angles : Planarity of the α,β-unsaturated system affects UV-Vis absorption maxima (~280 nm) .
Table: Key Synthetic and Analytical Parameters
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
